Cas no 488-05-1 (3-methyl-1-(3-methylfuran-2-yl)butan-1-one)
3-Methyl-1-(3-methylfuran-2-yl)butan-1-one is a furan-derived ketone with potential applications in flavor and fragrance formulations due to its unique structural properties. The compound features a methyl-substituted furan ring linked to a branched aliphatic ketone, contributing to its distinct aromatic profile. Its molecular structure allows for selective reactivity, making it a versatile intermediate in organic synthesis. The presence of both furan and ketone functional groups enhances its utility in creating complex aroma compounds. This substance is valued for its stability under standard conditions and compatibility with various synthetic pathways, offering researchers and manufacturers a reliable building block for specialized chemical applications.

488-05-1 structure
Product name:3-methyl-1-(3-methylfuran-2-yl)butan-1-one
3-methyl-1-(3-methylfuran-2-yl)butan-1-one Chemical and Physical Properties
Names and Identifiers
-
- elsholtziaketone
- 3-methyl-1-(3-methylfuran-2-yl)butan-1-one
- Dihydronaginata ketone
- Elscholtzia ketone
- Elsholtzione
- 3-Methyl-1-(3-methyl-2-furyl)-1-butanone #
- 3-methyl-1-(3-methyl-furan-2-yl)-butan-1-one
- Elsholtzia ketone
- DTXSID00197606
- EN300-1236391
- 3-Methyl-1-(3-methyl-2-furyl)-1-butanone
- SCHEMBL10343330
- 488-05-1
- MYPGRLGQLDFZMK-UHFFFAOYSA-N
- 1-Butanone, 3-methyl-1-(3-methyl-2-furanyl)-
- Q67879969
- AKOS015906732
-
- Inchi: InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3
- InChI Key: MYPGRLGQLDFZMK-UHFFFAOYSA-N
- SMILES: CC1=C(OC=C1)C(=O)CC(C)C
Computed Properties
- Exact Mass: 166.09942
- Monoisotopic Mass: 166.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 30.2
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Density: 0.978
- Boiling Point: 236.8 ℃ at 760 mmHg
- Flash Point: 102.8 ℃
- Refractive Index: 1.468
- PSA: 30.21
3-methyl-1-(3-methylfuran-2-yl)butan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1236391-0.1g |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one |
488-05-1 | 95% | 0.1g |
$366.0 | 2023-05-26 | |
Enamine | EN300-1236391-5.0g |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one |
488-05-1 | 95% | 5g |
$3065.0 | 2023-05-26 | |
Enamine | EN300-1236391-0.5g |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one |
488-05-1 | 95% | 0.5g |
$824.0 | 2023-05-26 | |
Enamine | EN300-1236391-2.5g |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one |
488-05-1 | 95% | 2.5g |
$2071.0 | 2023-05-26 | |
1PlusChem | 1P00DT9B-2.5g |
elsholtziaketone |
488-05-1 | 95% | 2.5g |
$2622.00 | 2024-05-01 | |
1PlusChem | 1P00DT9B-500mg |
elsholtziaketone |
488-05-1 | 95% | 500mg |
$1081.00 | 2024-05-01 | |
1PlusChem | 1P00DT9B-100mg |
elsholtziaketone |
488-05-1 | 95% | 100mg |
$515.00 | 2024-05-01 | |
Aaron | AR00DTHN-100mg |
elsholtziaketone |
488-05-1 | 95% | 100mg |
$529.00 | 2025-02-14 | |
Aaron | AR00DTHN-10g |
elsholtziaketone |
488-05-1 | 95% | 10g |
$6275.00 | 2023-12-15 | |
Enamine | EN300-1236391-250mg |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one |
488-05-1 | 95.0% | 250mg |
$524.0 | 2023-10-02 |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one Related Literature
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
4. Book reviews
488-05-1 (3-methyl-1-(3-methylfuran-2-yl)butan-1-one) Related Products
- 2649075-74-9(2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene)
- 2228807-63-2(tert-butyl N-1-amino-3-(2,4,6-trimethylphenyl)propan-2-ylcarbamate)
- 1262191-85-4(7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid)
- 565182-19-6(2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2,3-dimethylphenyl)prop-2-enamide)
- 1133879-69-2(3-ethenyl-5-fluoropyridine)
- 1355733-65-1(N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide)
- 2172310-85-7(8-tert-butyl-6-oxa-2,10-diazaspiro4.5decane)
- 67310-53-6(Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside)
- 847178-24-9(4-(2,6-dimethylmorpholin-4-yl)methyl-2H,6H,7H,8H,9H-cyclohexagchromen-2-one)
- 1346686-92-7(5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde)
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
